![molecular formula C17H16Cl2N2O3S B4950215 2-{[4-(2,4-Dichlorophenyl)-1,3-thiazol-2-yl]carbamoyl}cyclohexanecarboxylic acid](/img/structure/B4950215.png)
2-{[4-(2,4-Dichlorophenyl)-1,3-thiazol-2-yl]carbamoyl}cyclohexanecarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[4-(2,4-Dichlorophenyl)-1,3-thiazol-2-yl]carbamoyl}cyclohexanecarboxylic acid is a complex organic compound that features a thiazole ring, a dichlorophenyl group, and a cyclohexanecarboxylic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(2,4-Dichlorophenyl)-1,3-thiazol-2-yl]carbamoyl}cyclohexanecarboxylic acid typically involves multiple steps:
Formation of the Thiazole Ring: This can be achieved through a condensation reaction involving sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Attachment of the Dichlorophenyl Group:
Formation of the Carbamoyl Group: This involves the reaction of the thiazole derivative with an isocyanate to form the carbamoyl group.
Cyclohexanecarboxylic Acid Moiety:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as high-performance liquid chromatography (HPLC) can be used to purify the final product .
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring.
Reduction: Reduction reactions can occur at the carbamoyl group, converting it to an amine.
Substitution: The dichlorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nitrating agents can be used under acidic conditions.
Major Products
Oxidation: Products may include sulfoxides or sulfones.
Reduction: Amines are the major products.
Substitution: Halogenated or nitrated derivatives of the compound.
科学的研究の応用
2-{[4-(2,4-Dichlorophenyl)-1,3-thiazol-2-yl]carbamoyl}cyclohexanecarboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as an anti-inflammatory or anticancer agent.
Industry: Used in the development of new materials with specific properties.
作用機序
The mechanism of action of 2-{[4-(2,4-Dichlorophenyl)-1,3-thiazol-2-yl]carbamoyl}cyclohexanecarboxylic acid involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in inflammatory pathways.
Pathways Involved: It may inhibit the activity of enzymes like cyclooxygenase, thereby reducing the production of pro-inflammatory mediators.
類似化合物との比較
Similar Compounds
2,4-Dichlorophenoxyacetic acid: Shares the dichlorophenyl group but lacks the thiazole and cyclohexanecarboxylic acid moieties.
Diclofenac: Contains a similar dichlorophenyl group and is used as an anti-inflammatory agent.
Ibuprofen: Another anti-inflammatory agent with a different chemical structure but similar therapeutic effects.
Uniqueness
2-{[4-(2,4-Dichlorophenyl)-1,3-thiazol-2-yl]carbamoyl}cyclohexanecarboxylic acid is unique due to its combination of a thiazole ring, dichlorophenyl group, and cyclohexanecarboxylic acid moiety, which confer specific chemical and biological properties not found in the similar compounds listed above.
特性
IUPAC Name |
2-[[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]carbamoyl]cyclohexane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Cl2N2O3S/c18-9-5-6-12(13(19)7-9)14-8-25-17(20-14)21-15(22)10-3-1-2-4-11(10)16(23)24/h5-8,10-11H,1-4H2,(H,23,24)(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFOFPJBOJSZDEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)C(=O)NC2=NC(=CS2)C3=C(C=C(C=C3)Cl)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Cl2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
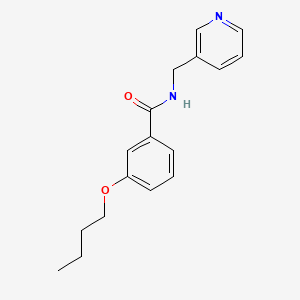
![N-({2-[cyclohexyl(methyl)amino]-3-pyridinyl}methyl)-3-(3-pyridinyl)propanamide](/img/structure/B4950160.png)
![2-(1H-pyrazol-1-yl)-N-({2-[4-(2-pyridinyl)-1-piperazinyl]-3-pyridinyl}methyl)acetamide](/img/structure/B4950163.png)
![5-[3-allyl-5-methoxy-4-(2-propyn-1-yloxy)benzylidene]-1-(3-chloro-4-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4950172.png)
![4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}-N-[3-(methylthio)propyl]benzamide](/img/structure/B4950174.png)
![2-[5-(3-bromo-5-chloro-2-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B4950177.png)
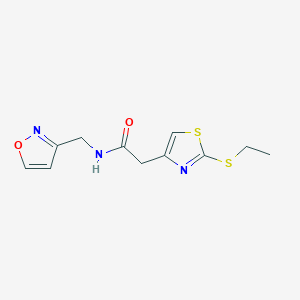
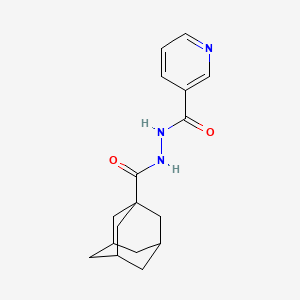
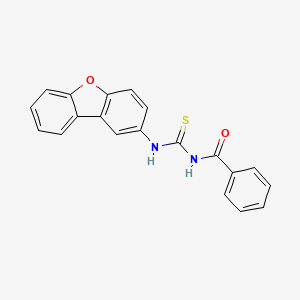
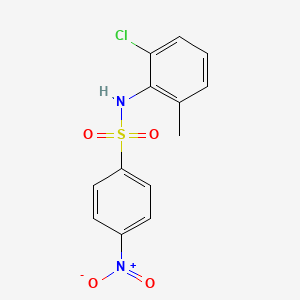
![potassium 2-[(2-cyano-5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)amino]ethanesulfonate](/img/structure/B4950203.png)
![METHYL 2-({2,2,2-TRICHLORO-1-[(2-METHYLPHENYL)FORMAMIDO]ETHYL}AMINO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE](/img/structure/B4950204.png)
![4-(4,5-Di([1,1'-biphenyl]-4-yl)-1H-imidazol-2-yl)benzoic acid](/img/structure/B4950211.png)
![N-[2-(1H-indol-3-yl)ethyl]-2-{5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}acetamide](/img/structure/B4950233.png)
